Nicotinoyl azide

Description

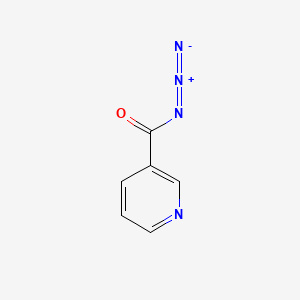

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSIOEUWGZNHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193159 | |

| Record name | Nicotinoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-72-3 | |

| Record name | 3-Pyridinecarbonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Nicotinoyl Azide from Nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of nicotinoyl azide from nicotinic acid, a critical process for the development of various pharmaceutical and research compounds. This compound serves as a versatile building block in medicinal chemistry and drug development. This document outlines the primary synthetic routes, presents detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient synthesis. The two principal pathways discussed are the synthesis via a nicotinoyl chloride intermediate and an alternative route through nicotinoyl hydrazide. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a readily available and cost-effective starting material. Its derivatization to this compound opens up a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and chemical probes. The azide functional group is particularly useful for bioconjugation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This guide details the most common and effective methods for the preparation of this compound from nicotinic acid, providing the necessary information for practical implementation in a laboratory setting.

Synthetic Pathways

There are two primary and well-established routes for the synthesis of this compound starting from nicotinic acid.

Route 1: Synthesis via Nicotinoyl Chloride Intermediate

This is the most direct and widely employed method. It involves a two-step process:

-

Formation of Nicotinoyl Chloride: Nicotinic acid is converted to the more reactive acyl chloride, nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Azide Formation: The resulting nicotinoyl chloride is then reacted with an azide salt, most commonly sodium azide (NaN₃), to yield this compound.

Route 2: Synthesis via Nicotinoyl Hydrazide Intermediate

This alternative pathway also involves a two-step conversion:

-

Formation of Nicotinoyl Hydrazide: Nicotinic acid is first converted to nicotinoyl hydrazide. This can be achieved by reacting an activated form of nicotinic acid (like the acyl chloride) with hydrazine hydrate (N₂H₄·H₂O).

-

Conversion to this compound: The nicotinoyl hydrazide is then treated with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl), to form this compound.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid

| Chlorinating Agent | Molar Ratio (Nicotinic Acid:Agent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Thionyl Chloride (SOCl₂) | 1 : 4 | Tetrahydrofuran (THF) | Reflux | 3 | Not specified | [1] |

| Phosphorus Pentachloride (PCl₅) | 1 : 1.67 | Carbon Tetrachloride (CCl₄) | 100 | 2 | 87.5 | [2] |

Table 2: Synthesis of this compound from Nicotinoyl Chloride

| Azide Source | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purification Method | Reported Purity | Reference |

| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature | Not specified | Not specified | >95% (HPLC) | Not specified |

Table 3: Synthesis of Nicotinoyl Hydrazide from Nicotinoyl Chloride

| Reagent | Molar Ratio (Nicotinoyl Chloride:Reagent) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Hydrazine Hydrate | 1 : 3.33 | None (neat) | 0 to Room Temperature | 5 | 78.2 | [2] |

Table 4: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₄O | |

| Molecular Weight | 148.12 g/mol | |

| Melting Point | 46-50 °C | |

| IR (cm⁻¹) | ~2120 (strong, sharp, N₃ stretch) | [3] |

| ¹H NMR (CDCl₃, δ ppm) | 7.5 (m, 1H), 8.3 (d, 1H), 8.8 (d, 1H), 9.2 (s, 1H) |

Experimental Protocols

Route 1: Synthesis via Nicotinoyl Chloride Intermediate

Step 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid (using Thionyl Chloride)

-

Materials:

-

Nicotinic acid (5 mmol)

-

Thionyl chloride (SOCl₂) (20 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Anhydrous Dichloromethane (CH₂Cl₂) (30 mL)

-

-

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve nicotinic acid (5 mmol) in anhydrous THF (50 mL).[1]

-

Add thionyl chloride (20 mmol) dropwise over 20 minutes using the dropping funnel.[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours. Liberation of gaseous byproducts (SO₂ and HCl) will be observed.[1]

-

After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation.[1]

-

The resulting residue is nicotinoyl chloride, which can be dissolved in anhydrous CH₂Cl₂ (30 mL) for use in the next step.[1]

-

Step 2: Synthesis of this compound from Nicotinoyl Chloride

-

Materials:

-

Nicotinoyl chloride (from Step 1)

-

Sodium azide (NaN₃) (a slight molar excess to nicotinoyl chloride)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the nicotinoyl chloride in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add sodium azide portion-wise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (can be monitored by TLC or IR spectroscopy by observing the disappearance of the acyl chloride peak and the appearance of the azide peak around 2120 cm⁻¹).

-

Upon completion, the reaction mixture can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Route 2: Synthesis via Nicotinoyl Hydrazide Intermediate

Step 1: Synthesis of Nicotinoyl Hydrazide from Nicotinoyl Chloride

-

Materials:

-

Nicotinoyl chloride (0.03 mol)

-

Hydrazine hydrate (0.1 mol)

-

10% aqueous sodium bicarbonate solution

-

Methanol

-

-

Procedure:

-

To the nicotinoyl chloride (0.03 mol) in a flask, add hydrazine hydrate (0.1 mol) dropwise at 0 °C with stirring.[2]

-

After the addition is complete, continue stirring the mixture for 5 hours at room temperature.[2]

-

A solid will form. Wash the solid with 10% aqueous sodium bicarbonate solution and then dry it under vacuum.[2]

-

Recrystallize the crude product from methanol to obtain pure nicotinic acid hydrazide.[2] The reported yield is 78.2%.[2]

-

Step 2: Synthesis of this compound from Nicotinoyl Hydrazide

-

Materials:

-

Nicotinoyl hydrazide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve nicotinoyl hydrazide in diluted hydrochloric acid in a flask and cool the solution in an ice bath.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the cold solution of nicotinoyl hydrazide with vigorous stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring for a short period in the ice bath.

-

The this compound product may precipitate out of the solution or can be extracted with an organic solvent.

-

Isolate the product by filtration or extraction, wash with cold water, and dry under vacuum.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to this compound from nicotinic acid.

Caption: Experimental workflow for the synthesis of this compound via the nicotinoyl chloride route.

Safety Considerations

-

Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with care, and contact with acids should be avoided as it can liberate toxic hydrazoic acid gas.

-

Organic solvents such as THF, DMF, and CCl₄ are flammable and/or toxic. They should be used in a fume hood away from ignition sources.

-

Azide compounds , including this compound, are potentially explosive, especially when heated. They should be handled with care, and heating should be done behind a safety shield.

Conclusion

This technical guide has detailed the primary synthetic pathways for the preparation of this compound from nicotinic acid. The route via the nicotinoyl chloride intermediate is generally the more direct and commonly used method. By providing comprehensive experimental protocols, quantitative data, and safety information, this document aims to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate. The provided workflows and data tables allow for a comparative understanding of the different methodologies, enabling the selection of the most appropriate route based on available resources and desired outcomes.

References

Spectroscopic and Synthetic Profile of Nicotinoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of nicotinoyl azide. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this document presents a combination of known infrared (IR) absorption characteristics and predicted Nuclear Magnetic Resonance (NMR) data. Experimental data for the closely related precursor, nicotinic acid, is also provided for comparative analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and as a photo-activated probe in biological systems.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an acyl azide is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Azide (N=N=N), asymmetric stretch | ~2100 - 2160 | Strong |

| Carbonyl (C=O), stretch | ~1680 - 1720 | Strong |

| C-N, stretch | ~1200 - 1350 | Medium |

| Aromatic C=C, stretch | ~1400 - 1600 | Medium-Weak |

| Aromatic C-H, stretch | ~3000 - 3100 | Medium-Weak |

Note: The exact peak positions can vary based on the solvent and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1. Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-2 |

| ~8.8 | d | 1H | H-6 |

| ~8.2 | d | 1H | H-4 |

| ~7.5 | dd | 1H | H-5 |

1.2.2. Predicted ¹³C NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~154 | C-6 |

| ~151 | C-2 |

| ~136 | C-4 |

| ~130 | C-3 |

| ~124 | C-5 |

Comparative Experimental NMR Data of Nicotinic Acid

For reference, the experimental NMR data for the precursor, nicotinic acid, is provided below.

¹³C NMR Spectrum of Nicotinic Acid

Solvent: DMSO-d₆

| Chemical Shift (ppm) |

| 167.3 |

| 153.2 |

| 150.9 |

| 137.2 |

| 127.8 |

| 123.9 |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from nicotinoyl chloride, which can be prepared from nicotinic acid.

Caption: General workflow for the synthesis of this compound.

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). The reaction mixture is heated to reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield crude nicotinoyl chloride, which can be used in the next step without further purification.

-

Synthesis of this compound: The crude nicotinoyl chloride is dissolved in a suitable solvent such as acetone. In a separate flask, sodium azide (1.1-1.5 eq) is dissolved in a minimal amount of water. The sodium azide solution is then added dropwise to the nicotinoyl chloride solution at 0°C with vigorous stirring. The reaction is allowed to proceed at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the acetone. The aqueous residue is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield this compound as a solid.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment.

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and using a liquid cell, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic azide peak is expected between 2100 and 2160 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Application as a Photo-activated Probe

This compound is used as a photo-activatable chemical probe to study the structure of RNA. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can react with solvent-accessible purine nucleobases.

Caption: Workflow for using this compound as a photo-activated probe for RNA structure.

This process allows for the mapping of solvent-accessible regions of RNA, providing valuable insights into its three-dimensional structure and interactions with other molecules.

Nicotinoyl Azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Nicotinoyl azide (NAz), a pyridine-based organic azide, is a versatile chemical probe and synthetic intermediate. Its utility in bioconjugation, chemical biology, and pharmaceutical development stems from the reactive nature of the azide moiety. It is notably used as a light-activated chemical probe to measure the solvent accessibility of purine nucleobases and can form high-energy intermediates capable of creating adducts with adenosine and guanosine.[1][2][3] Understanding its stability profile and requisite storage conditions is paramount for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability, storage, and handling of this compound.

Stability Profile

The stability of this compound is influenced by temperature, light, and atmospheric conditions. While generally stable for short periods under ambient conditions, long-term integrity requires specific storage protocols.

1.1 Thermal Stability Organic azides are energetic compounds and should be handled with care. While specific differential scanning calorimetry (TDSC) data for this compound is not readily available in the provided search results, a study on similar small organic azides showed decomposition temperatures ranging from 130°C to 225°C.[4] Thermal decomposition of organic azides typically proceeds through the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various reactions.[5] It is crucial to avoid superheating, as localized hot spots could potentially lead to explosive decomposition, a known risk for azide compounds, especially at a larger scale.[6]

1.2 Light Sensitivity this compound is described as a light-activated chemical probe, which implies inherent sensitivity to light.[1][3] One supplier explicitly recommends protecting it from light during storage.[1] Photochemical decomposition can also lead to the formation of nitrene intermediates.[5] Therefore, to prevent degradation and unintended reactions, it should be stored in dark conditions, for example, by using amber vials or by wrapping containers in aluminum foil.

1.3 Atmospheric and Chemical Stability Several suppliers note that this compound is air-sensitive and recommend storing it under an inert gas atmosphere, such as argon or nitrogen. Contact with incompatible materials, such as strong oxidizing agents, should be avoided.[7] The presence of water may also be detrimental, as it can potentially lead to the formation of explosive hydrazoic acid or other hazardous byproducts in azide reactions.[6]

Storage Conditions

Proper storage is critical for maintaining the purity and reactivity of this compound. Recommendations vary slightly among suppliers, but a consensus points towards cold, dark, and dry conditions.

2.1 Solid Compound Storage For long-term storage (months to years), maintaining this compound as a solid powder at -20°C is the most frequently recommended condition.[1][3] One supplier guarantees stability for over two years if stored properly.[3] For short-term storage (days to weeks), temperatures of 0-4°C or 2-8°C are considered acceptable.[2][3] It is consistently advised to store the compound in a dry and dark environment.[3]

2.2 Stock Solution Storage When prepared as a stock solution, typically in a solvent like DMSO, the stability is more limited.[3] A common recommendation is to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best practice to prepare working solutions freshly on the day of use.[1]

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Key Conditions |

| Solid | -20°C | Long-term (months-years) | Dry, dark, under inert gas[3] |

| Solid | 0-4°C or 2-8°C | Short-term (days-weeks) | Dry, dark, under inert gas[2][3] |

| Stock Solution | -80°C | Up to 6 months | Protect from light[1] |

| Stock Solution | -20°C | Up to 1 month | Protect from light[1] |

Handling and Safety

All organic azides should be considered potentially hazardous and handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

-

Scale: Be cautious when scaling up reactions. The risks of explosion increase with the quantity of the azide.[6]

-

Contamination: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of contents and containers in accordance with approved waste disposal regulations.

Experimental Protocols

4.1 Synthesis of this compound from Nicotinoyl Hydrazide

This protocol is adapted from a literature procedure for the synthesis of this compound (NCA) for use in Mitsunobu reactions.[8]

CAUTION: this compound is a potentially energetic compound. All steps should be performed behind a protective shield in a fume hood.

Materials:

-

Nicotinoyl hydrazide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Chill concentrated HCl (0.29 mol) in an ice bath.

-

Add nicotinoyl hydrazide (0.15 mol) portionwise to the chilled HCl, ensuring the temperature remains below 10°C.

-

Prepare a solution of NaNO₂ (0.29 mol) in water.

-

Add the NaNO₂ solution dropwise to the reaction mixture, maintaining a temperature below 10°C throughout the addition.

-

After the addition is complete, extract the aqueous phase with Et₂O.

-

Wash the combined organic layers with a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure at room temperature to yield the this compound product.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

This compound serves as a versatile reagent in several important chemical transformations, primarily leveraging the reactivity of the azide group.

Caption: Key reaction pathways involving this compound.

The primary reactions include:

-

Cycloadditions: this compound readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.[1] These "click chemistry" reactions are fundamental in bioconjugation and materials science.

-

Reduction: The azide group can be efficiently reduced to a primary amine using reagents like triphenylphosphine (the Staudinger reaction) or through catalytic hydrogenation.[9] This makes this compound a useful synthon for nicotinamide.

-

Decomposition to Nitrenes: Upon exposure to heat or UV light, it can decompose to form a highly reactive nicotinoyl nitrene intermediate by releasing nitrogen gas.[5] This reactivity is harnessed in its application as a light-activated probe.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic azide - Wikipedia [en.wikipedia.org]

- 6. hsrm.umn.edu [hsrm.umn.edu]

- 7. fishersci.com [fishersci.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Nicotinoyl Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of nicotinoyl azide, a versatile chemical probe with significant applications in biochemical research, particularly in the structural analysis of RNA. The document details its historical discovery, synthesis protocols, physicochemical properties, and its pivotal role in advanced methodologies such as Light-Activated Structural Examination of RNA (LASER). Experimental procedures are outlined, and quantitative data is presented in a structured format. Furthermore, key chemical transformations and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important molecule.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius on acyl azides and the subsequent reaction that bears his name, the Curtius rearrangement. In 1890, Curtius first reported the thermal decomposition of an acyl azide to an isocyanate, a reaction that has since become a cornerstone of organic synthesis for the preparation of primary amines, carbamates, and ureas.[1][2][3][4] While the exact date of the first synthesis of this compound is not prominently documented, its conceptualization and synthesis are a direct extension of Curtius's foundational research on the reaction of acyl hydrazides with nitrous acid to form acyl azides.[5]

This compound has gained prominence in modern biochemistry as a photoactivatable probe. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate, which can selectively react with solvent-accessible purine nucleobases in RNA.[6] This property is harnessed in techniques like Light-Activated Structural Examination of RNA (LASER) to provide high-resolution insights into RNA structure and interactions within a cellular context.[1][7]

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid.[7] Comprehensive characterization is crucial for its application in sensitive biochemical assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₄O | [6] |

| Molecular Weight | 148.12 g/mol | [8] |

| Melting Point | 46-50 °C | [7] |

| Appearance | White to light yellow powder/crystal | [7] |

| IR Absorption (N₃ stretch) | ~2100-2250 cm⁻¹ | [5][9] |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process starting from nicotinic acid. The general pathway involves the conversion of nicotinic acid to a more reactive derivative (e.g., an ester or acid chloride), followed by reaction with hydrazine to form nicotinic acid hydrazide, which is then converted to the final azide product.

Synthesis of Nicotinic Acid Hydrazide (Precursor)

Two common methods for the synthesis of nicotinic acid hydrazide are presented below.

Method A: From Nicotinoyl Chloride [13][14]

-

Synthesis of Nicotinoyl Chloride: A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then removed by distillation to yield solid nicotinoyl chloride.

-

Synthesis of Nicotinic Acid Hydrazide: To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature. The solid product is collected, washed with 10% aqueous sodium bicarbonate, and dried under vacuum. Recrystallization from methanol can be performed for purification.

Method B: From Methyl Nicotinate [15]

-

Esterification of Nicotinic Acid: Nicotinic acid is esterified to methyl nicotinate using standard methods, such as refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Hydrazinolysis of Methyl Nicotinate: The resulting methyl nicotinate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield nicotinic acid hydrazide.

Synthesis of this compound from Nicotinic Acid Hydrazide

This final step involves the diazotization of the hydrazide with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures.

Experimental Protocol:

-

Materials: Nicotinic acid hydrazide, sodium nitrite, hydrochloric acid (or other suitable acid), water, ice, organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

-

Procedure:

-

Dissolve nicotinic acid hydrazide in a dilute aqueous acid solution (e.g., 1 M HCl) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred hydrazide solution, maintaining the temperature below 5°C. The addition of sodium nitrite leads to the in situ formation of nitrous acid, which reacts with the hydrazide.

-

Stir the reaction mixture at 0-5°C for a specified time (typically 15-30 minutes) after the addition is complete.

-

The resulting this compound may precipitate from the solution or can be extracted with a suitable organic solvent.

-

The organic extracts are then washed with a cold, dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure at low temperature to yield the this compound product.

-

Note: this compound is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding heat, friction, and shock. It is recommended to prepare it in small quantities and use it directly in the next step whenever possible.

Application in Light-Activated Structural Examination of RNA (LASER)

This compound is a key reagent in the LASER and LASER-Seq techniques for probing RNA structure.[1][7] The workflow involves the photoactivation of this compound to generate a reactive nitrene that modifies solvent-accessible purine bases in RNA.

Experimental Workflow for LASER-Seq

The following is a generalized protocol for LASER-Seq in living cells.

-

Cell Culture and Probe Incubation:

-

Cells are cultured to the desired density.

-

This compound (from a stock solution in DMSO) is added to the cell culture medium to a final concentration typically in the low millimolar range.

-

Cells are incubated with the probe for a short period to allow for cellular uptake.

-

-

UV Irradiation:

-

The cell suspension is irradiated with UV light (typically around 310-365 nm) on ice for a defined period. This step activates the this compound to form the reactive nitrene.

-

-

RNA Extraction and Reverse Transcription:

-

Total RNA is extracted from the cells using a standard protocol.

-

The extracted RNA is used as a template for reverse transcription. The sites of purine modification by the nicotinoyl nitrene cause the reverse transcriptase to stall or misincorporate nucleotides, generating either truncated cDNAs or mutations in the cDNA sequence.

-

-

Library Preparation and Sequencing:

-

The resulting cDNA is used to prepare a library for high-throughput sequencing.

-

Sequencing data is analyzed to identify the positions of reverse transcription stops or mutations, which correspond to the sites of RNA modification.

-

-

Data Analysis:

-

The modification sites are mapped onto the RNA sequence. The frequency of stops or mutations at each position provides a quantitative measure of the solvent accessibility of that purine base.

-

Diagrams

Synthesis Pathway of this compound

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]

- 7. Light-activated chemical probing of nucleobase solvent accessibility inside cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jrmg.um.edu.my [jrmg.um.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Nicotinoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for nicotinoyl azide, a versatile reagent utilized in biochemical probing and organic synthesis. Due to its azide functional group, this compound is an energetic compound that requires careful handling to mitigate risks of decomposition and exposure. This document outlines the known hazards, necessary personal protective equipment (PPE), proper storage and disposal methods, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the primary risks being its potential for explosive decomposition and its toxicity.[1][2] It is harmful if swallowed and can cause significant health effects upon inhalation or skin contact.[3][4]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4013-72-3 | [5][6][7] |

| Molecular Formula | C6H4N4O | [5][6] |

| Molecular Weight | 148.12 g/mol | [5][6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

Stability and Reactivity

Organic azides are known to be energetic and can be sensitive to heat, light, friction, and pressure.[1][8] The stability of organic azides can be estimated using the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group to be relatively safe.[1][9] this compound, with a C/N ratio of 1.5, falls into a category that requires careful handling and storage.[9]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[10][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is recommended to double-glove, especially when handling concentrations greater than 5%.[4][10]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential.[10][11] For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn.[4][12]

-

Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Caption: Required Personal Protective Equipment (PPE) workflow.

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Avoid the formation of dust.[5]

-

Use non-metallic spatulas and tools to prevent the formation of shock-sensitive metal azides.[1][10]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not heat this compound unless it is part of a controlled reaction protocol, as it can decompose violently.[10] The Curtius rearrangement, a common application, involves thermal decomposition and must be conducted with extreme caution.[13][14]

-

Avoid mixing with incompatible materials such as acids, strong oxidizing agents, and heavy metals.[1][10] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1]

-

Do not use halogenated solvents like dichloromethane or chloroform as they can form explosive di- and tri-azidomethane.[1][2]

Storage:

-

Store in a cool, dry, and dark place.[6]

-

Recommended long-term storage is at -20°C.[6][15] For short-term storage, 0-4°C is acceptable.[6]

-

Keep the container tightly closed and in a well-ventilated area.[5]

-

Store away from incompatible materials.[11]

-

It is advisable to store organic azides in solution, at concentrations not exceeding 1 M, to reduce the risk of explosion.[1][9]

Caption: Safe storage guidelines for this compound.

Experimental Protocols

General Synthesis of this compound from Nicotinoyl Chloride

This protocol is a general guideline and should be adapted and optimized for specific research needs.

Materials:

-

Nicotinoyl chloride hydrochloride

-

Sodium azide (NaN3)

-

Anhydrous acetone

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve nicotinoyl chloride hydrochloride in anhydrous acetone.

-

Cool the solution in an ice bath with continuous stirring.

-

In a separate container, prepare a solution of sodium azide in a minimal amount of water.

-

Slowly add the sodium azide solution to the cooled nicotinoyl chloride solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.

-

Filter the resulting precipitate (sodium chloride) and wash it with a small amount of cold acetone.

-

The filtrate contains the this compound. Due to its instability, it is often recommended to use the solution directly in the next reaction step without isolating the solid product.[16]

Curtius Rearrangement using this compound

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which can then be converted to various functional groups.[13][14][17]

Procedure:

-

The solution of this compound prepared in the previous step is gently heated in an appropriate solvent (e.g., toluene, dioxane). The temperature should be carefully controlled and raised slowly until the evolution of nitrogen gas is observed.

-

The reaction is typically complete when gas evolution ceases.

-

The resulting isocyanate can be trapped with a nucleophile. For example, adding an alcohol will yield a carbamate, while adding water will lead to the formation of an amine after decarboxylation.[14][17][18]

Emergency Procedures

Spills:

-

Evacuate the area and ensure adequate ventilation.[5]

-

For small spills of solid material, carefully sweep up the material, avoiding dust formation, and place it in a sealed, non-metallic container for disposal.[10]

-

For liquid spills, absorb with an inert material and place in a suitable container.[10]

-

Clean the spill area thoroughly with a suitable solvent.[10]

-

Do not allow the spilled material to enter drains.[5]

Exposure:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[15][20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][20]

Fire:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[15]

-

Firefighters should wear self-contained breathing apparatus.[15]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][4]

-

Do not dispose of azide-containing waste down the drain, as it can react with lead and copper pipes to form highly explosive metal azides.[4][11][20]

-

It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]

-

A common method for destroying residual azides in solution is by reacting them with a freshly prepared nitrous acid solution under controlled conditions in a fume hood.[10][20]

This guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is imperative that all personnel are thoroughly trained on these procedures before working with this compound. Always consult the Safety Data Sheet (SDS) for the most up-to-date information.[5]

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. This compound 4013-72-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | CAS#:4013-72-3 | Chemsrc [chemsrc.com]

- 8. This compound|4013-72-3|CAS [benchchem.com]

- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. gerpac.eu [gerpac.eu]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. Curtius Rearrangement [organic-chemistry.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. chemistry.unm.edu [chemistry.unm.edu]

Methodological & Application

Application Notes and Protocols: Nicotinoyl Azide in Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nicotinoyl azide in the Curtius rearrangement. This reaction is a valuable synthetic tool for accessing 3-pyridyl isocyanate and its derivatives, which are important building blocks in medicinal chemistry and drug discovery.

Introduction

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] This reaction is highly valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry of the migrating group.[3] this compound, an acyl azide derived from nicotinic acid (a form of vitamin B3), serves as a precursor to 3-pyridyl isocyanate. This isocyanate is a reactive intermediate that can be trapped with various nucleophiles to yield a range of valuable compounds, including primary amines, carbamates, and ureas.[2][4] These products are frequently incorporated into medicinally active agents.[3]

Reaction Mechanism and Workflow

The overall process involves three key stages:

-

Synthesis of this compound: This is typically prepared from a nicotinic acid derivative.

-

Curtius Rearrangement: Thermal decomposition of this compound yields the highly reactive 3-pyridyl isocyanate.

-

Nucleophilic Trapping: The isocyanate is reacted in situ with a nucleophile (e.g., alcohol, amine, water) to form a stable final product.

The concerted mechanism of the Curtius rearrangement is generally accepted, proceeding without the formation of a free nitrene intermediate.[2]

Caption: General workflow for the synthesis and Curtius rearrangement of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Nicotinoyl Chloride

This protocol describes the synthesis of this compound from commercially available nicotinoyl chloride hydrochloride.

Materials:

-

Nicotinoyl chloride hydrochloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Water (deionized)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in deionized water. Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous acetone.

-

Slowly add the nicotinoyl chloride solution to the stirred sodium azide solution over 30-60 minutes, maintaining the temperature below 10 °C. A precipitate of this compound will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water, followed by a small amount of cold acetone.

-

Dry the product under vacuum to yield this compound as a solid.

Purification and Characterization:

-

The crude product can be recrystallized from a suitable solvent system, such as a mixture of benzene and petroleum ether, if necessary.

-

Characterize the product by melting point determination and spectroscopic methods (IR, NMR). The infrared spectrum should show a characteristic strong azide stretch around 2140 cm⁻¹.

Protocol 2: One-Pot Curtius Rearrangement of Nicotinic Acid and Trapping with Benzyl Alcohol

This protocol outlines a one-pot procedure starting from nicotinic acid, using diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, followed by rearrangement and trapping with benzyl alcohol to form benzyl (pyridin-3-yl)carbamate.[3]

Materials:

-

Nicotinic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Benzyl alcohol

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 equivalent) and anhydrous toluene.

-

Add triethylamine (1.1-1.5 equivalents) to the suspension and stir until a clear solution is obtained.

-

Add diphenylphosphoryl azide (1.1-1.5 equivalents) dropwise to the solution at room temperature. Stir for 30 minutes.

-

Add benzyl alcohol (1.1-2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of nitrogen gas evolution. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

Purification and Characterization:

-

The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterize the purified benzyl (pyridin-3-yl)carbamate by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Curtius rearrangement. Note that specific values for this compound may require optimization.

| Parameter | Value/Range | Reference/Comment |

| Synthesis of Acyl Azide | ||

| Reactant Ratio (Acyl Chloride:NaN₃) | 1 : 1.2 | General procedure for acyl azide synthesis. |

| Solvent | Acetone/Water | Biphasic system for acyl azide formation. |

| Temperature | 0-10 °C | To control the exothermicity of the reaction. |

| Yield | >90% (crude) | Typical for the precipitation of acyl azides. |

| Curtius Rearrangement | ||

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are preferred. |

| Temperature | 80-120 °C | Substrate-dependent; higher temperatures may be needed. |

| Reaction Time | 2-24 hours | Monitored by TLC or IR for completion. |

| Trapping with Benzyl Alcohol | ||

| Reactant Ratio (Isocyanate:Alcohol) | 1 : 1.1-2.0 | An excess of the trapping agent is often used. |

| Yield | 70-90% | Dependent on substrate and purification method. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete formation of this compound. | Ensure anhydrous conditions and high-purity starting materials. Consider using a different azide source or activation method. |

| Insufficient temperature for rearrangement. | Gradually increase the reaction temperature and monitor by TLC or IR. The IR spectrum should show the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). | |

| Formation of side products | Presence of water leading to the formation of symmetric urea. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |

| Intermolecular reaction of the isocyanate with starting material or product. | Use a dilute solution and ensure efficient stirring. Add the trapping nucleophile at the beginning of the rearrangement. | |

| Difficulty in purification | Contamination with phosphorus-containing byproducts (when using DPPA). | Optimize the workup procedure, including aqueous washes, to remove these impurities. |

| Formation of polymeric byproducts. | Protect any reactive functional groups on the starting material that could react with the isocyanate. |

Safety Precautions

-

This compound and other organic azides are potentially explosive. They should be handled with care and not subjected to shock or friction. It is advisable to avoid isolating large quantities of acyl azides and to use them in situ whenever possible.

-

Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diphenylphosphoryl azide (DPPA) is a lachrymator. Handle in a fume hood.

-

The Curtius rearrangement involves the evolution of nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented.

-

Isocyanates are reactive and can be lachrymatory and respiratory irritants. Handle in a well-ventilated area.

Alternative Applications of this compound

Beyond the Curtius rearrangement, this compound has other important applications in research:

-

Biochemical Probing: It is used as a photo-activatable probe in a technique called Light Activated Structural Examination of RNA (LASER) to study RNA structure and RNA-protein interactions.

-

Azide Transfer Agent: It can be employed as an azide source in modified Mitsunobu reactions for the efficient conversion of alcohols to alkyl azides.

Visualization of Key Processes

Curtius Rearrangement Mechanism

Caption: Concerted mechanism of the Curtius rearrangement.

Experimental Workflow for One-Pot Synthesis

Caption: One-pot synthesis and trapping workflow.

References

Application Notes and Protocols for Nicotinoyl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinoyl azide has emerged as a versatile building block in medicinal chemistry and drug discovery, primarily through its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core, coupled with the nicotinoyl moiety (derived from nicotinic acid or vitamin B3), offers a scaffold with significant potential for biological activity. The triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions, while the pyridine ring of the nicotinoyl group is a common feature in numerous pharmaceuticals. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions to generate novel molecular entities for screening and lead optimization in drug discovery programs.

Data Presentation

The following table summarizes the reaction of this compound with various terminal alkynes under standardized CuAAC conditions, highlighting the yields and reaction times. This data is crucial for researchers planning to synthesize a library of nicotinoyl-triazole derivatives.

| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | (4-Phenyl-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 12 | 92 |

| 2 | Propargyl alcohol | (4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 10 | 88 |

| 3 | 1-Ethynyl-4-fluorobenzene | (4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 12 | 95 |

| 4 | 3-Butyn-1-ol | (4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 10 | 85 |

| 5 | 1-Heptyne | (4-Pentyl-1H-1,2,3-triazol-1-yl)(pyridin-3-yl)methanone | 14 | 80 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from nicotinoyl chloride.

Materials:

-

Nicotinoyl chloride hydrochloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water (deionized)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve nicotinoyl chloride hydrochloride (1.0 eq) in a minimal amount of cold water.

-

In a separate beaker, prepare a solution of sodium azide (1.2 eq) in water.

-

Cool the nicotinoyl chloride solution in an ice bath with vigorous stirring.

-

Slowly add the sodium azide solution dropwise to the nicotinoyl chloride solution over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

A white precipitate of this compound will form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Protocol 2: General Procedure for CuAAC Reaction of this compound with Terminal Alkynes

This protocol outlines a general method for the copper-catalyzed cycloaddition of this compound with various terminal alkynes.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup (silica gel)

-

Appropriate eluents for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).

-

Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a small amount of water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a small amount of water.

-

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting materials), dilute the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of nicotinoyl-triazoles and a potential signaling pathway that could be targeted by such compounds, based on the known biological activities of similar heterocyclic scaffolds.

Caption: Experimental workflow for the synthesis of nicotinoyl-triazoles.

Caption: Potential inhibition of the STAT3 signaling pathway.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Nicotinoyl Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of nicotinoyl azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This compound, an electron-deficient aromatic azide, is a valuable reagent for bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological systems.

Introduction to SPAAC with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable triazole linkage between a strained cyclooctyne and an azide without the need for a cytotoxic copper catalyst.[1][2] This copper-free click chemistry reaction is highly specific and can be performed under physiological conditions, making it ideal for applications in live-cell imaging, proteomics, drug delivery, and materials science.[1][3]

This compound, featuring an electron-deficient pyridine ring, is an attractive azide component for SPAAC. The electronic properties of aromatic azides can influence the kinetics of the cycloaddition reaction.[4] Electron-deficient aromatic azides can participate in inverse-electron-demand SPAAC, potentially leading to faster reaction rates with certain cyclooctynes.[4] While specific kinetic data for this compound is not extensively published, data from structurally related electron-deficient aromatic azides suggest favorable reactivity.

Key Features of SPAAC:

-

Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[1]

-

Bioorthogonal: The azide and cyclooctyne functionalities are abiotic and do not interfere with native biological processes.

-

Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH in aqueous buffers.[1]

-

High Specificity: The reaction is highly selective between the azide and the strained alkyne.[1]

Synthesis of this compound

This compound can be synthesized from nicotinic acid via a two-step process involving the formation of an acyl chloride intermediate.

Protocol 2.1: Synthesis of Nicotinoyl Chloride

This protocol is adapted from procedures for the synthesis of similar acyl chlorides.[5][6][7]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, add nicotinic acid to a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, phosphorus pentachloride (1.5-2 equivalents) in an anhydrous solvent like DCM can be used.

-

Attach a reflux condenser and gently reflux the mixture for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as the residue may be corrosive.

-

The resulting crude nicotinoyl chloride hydrochloride can be used directly in the next step or purified by recrystallization if necessary.

Protocol 2.2: Synthesis of this compound

This protocol is based on the reaction of acyl chlorides with sodium azide.

Materials:

-

Nicotinoyl chloride hydrochloride

-

Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

-

Anhydrous acetone or acetonitrile

-

Stirring plate and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous acetone or acetonitrile in a flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

In a separate flask, carefully dissolve sodium azide (1.5-2 equivalents) in a minimal amount of cold water or the reaction solvent if solubility allows.

-

Slowly add the sodium azide solution dropwise to the stirred, cold solution of nicotinoyl chloride.

-

Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak at ~2130 cm⁻¹).

-

Once the reaction is complete, the precipitated sodium chloride can be removed by filtration.

-

The solvent from the filtrate is removed under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Quantitative Data: SPAAC Reaction Kinetics

| Azide Component | Cyclooctyne Component | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid derivative | [1R,8R,9S]-bicyclo[6.1.0]non-4-yn-9-yl methanol derivative | 3.60 | PBS buffer with DMSO | [3] |

Researchers should empirically determine the reaction kinetics for this compound with their specific cyclooctyne of choice.

Experimental Protocols for SPAAC with this compound

The following are generalized protocols for performing SPAAC reactions with this compound. Optimal conditions, including reactant concentrations, reaction time, and temperature, may need to be determined empirically for each specific application.

Protocol 4.1: General Protocol for SPAAC Reaction

This protocol can be used for small molecule conjugations.

Materials:

-

This compound

-

DBCO (Dibenzocyclooctyne) or other strained cyclooctyne derivative

-

Suitable solvent (e.g., DMSO, DMF, acetonitrile, or aqueous buffers like PBS)

-

Reaction vial

-

Stirring plate and stir bar or shaker

Procedure:

-

Dissolve the cyclooctyne derivative in the chosen solvent.

-

Add a solution of this compound to the cyclooctyne solution. A slight molar excess of one reagent (e.g., 1.1-1.5 equivalents) can be used to drive the reaction to completion.

-

Stir the reaction mixture at room temperature. The reaction can also be performed at 4°C for sensitive biomolecules, though this will decrease the reaction rate.[8]

-

Monitor the reaction progress by TLC, LC-MS, or UV-Vis spectroscopy. DBCO has a characteristic absorbance around 310 nm which will decrease as the reaction proceeds.[8][9]

-

Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Protocol 4.2: Protocol for Labeling Proteins with this compound

This protocol involves a two-step process: first, introducing the azide group onto the protein, and second, the SPAAC reaction with a DBCO-functionalized probe (e.g., a fluorescent dye).

Step 1: Introduction of this compound onto a Protein

This can be achieved by activating the carboxylic acid group of a molecule containing this compound and reacting it with amine groups (e.g., lysine residues) on the protein. Alternatively, if this compound is part of a molecule with an NHS ester, it can directly react with protein amines. For this example, we will assume the use of a bifunctional linker containing both a this compound and an NHS ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

This compound-NHS ester (or a similar amine-reactive derivative)

-

DMSO or DMF to dissolve the azide reagent

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of the this compound-NHS ester in DMSO or DMF.

-

Add a 10-20 fold molar excess of the this compound-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.

-

Remove the excess, unreacted azide reagent using a desalting column or by dialysis against the appropriate buffer.

Step 2: SPAAC Reaction with a DBCO-Functionalized Probe

Materials:

-

Azide-labeled protein

-

DBCO-functionalized probe (e.g., DBCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

To the solution of the azide-labeled protein, add the DBCO-functionalized probe. A 3-10 fold molar excess of the DBCO probe is typically used.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[8] The reaction should be protected from light if a fluorescent probe is used.

-

The labeled protein can be purified from the excess DBCO probe by size-exclusion chromatography (SEC) or dialysis.

-

The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.

Important Consideration: Avoid using buffers containing sodium azide (NaN₃) as a preservative, as it will compete with the this compound for the DBCO reagent and significantly reduce the efficiency of the SPAAC reaction.[10]

Visualizations

Diagram 5.1: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Diagram 5.2: SPAAC Reaction Workflow

Caption: General scheme of the SPAAC reaction with this compound.

Diagram 5.3: Protein Labeling Workflow

Caption: Workflow for labeling a target protein using this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]

- 7. ejournal.um.edu.my [ejournal.um.edu.my]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. broadpharm.com [broadpharm.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

Application Notes and Protocols for Nicotinoyl Azide as a Photo-Activated Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinoyl azide (NAz) is a versatile, photo-activated chemical probe primarily utilized for investigating the structure and interactions of biological macromolecules. Upon activation with ultraviolet (UV) light, NAz forms a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules. This property makes it an invaluable tool for a range of applications, from high-resolution mapping of RNA solvent accessibility to the identification of protein targets of bioactive small molecules.

One of the key methodologies employing this compound is the Light Activated Structural Examination of RNA (LASER), which provides insights into RNA structure by identifying solvent-exposed purine nucleobases.[1][2] The azide moiety also serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4] This two-step approach of photo-crosslinking followed by click chemistry enables the enrichment and identification of target molecules, making it a powerful technique in drug discovery and chemical biology.[3][5]

Mechanism of Action

This compound is chemically inert in the dark. However, upon exposure to UV light (typically in the range of 250-350 nm), the azide group undergoes photolysis, losing a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate.[6] This nitrene can then undergo several reactions, including insertion into C-H and N-H bonds or addition reactions with double bonds, leading to the formation of a stable covalent bond with a target biomolecule.[7] In the context of RNA structure probing, the light-activated NAz forms C-8 adducts with solvent-accessible adenosine and guanosine residues.[8]

Data Presentation

Table 1: Recommended Reagent Concentrations and Conditions for LASER Probing

| Parameter | In Vitro RNA Probing | In Vivo Cellular Probing |

| This compound (NAz) Stock Concentration | 3 M in DMSO | 3 M in DMSO |

| Final NAz Concentration | 300 mM | 300 mM |

| UV Light Source | 20 W UVB lamp (λmax ~310 nm) | 20 W UVB lamp (λmax ~310 nm) |

| UV Exposure Time | 3 minutes | 3 minutes |

| Distance from UV Source | ~5 cm | ~5 cm |

| Typical Reaction Volume | 10 µL | N/A (cell culture dependent) |

| Cell Type (for in vivo) | N/A | HeLa cells, E. coli |

Note: These are starting recommendations. Optimal conditions may vary depending on the specific RNA or cell type and should be empirically determined.

Table 2: Comparison of Photo-Reactive Probes for Target Identification

| Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Aryl Azide (e.g., this compound) | 250-350 nm | Nitrene | Relatively stable in the dark; versatile reactivity. | Can rearrange to less reactive species; potential for non-specific labeling.[9] |

| Benzophenone | ~350-360 nm | Diradical | Chemically stable; less prone to rearrangement.[9] | Requires longer irradiation times; bulkier structure may interfere with binding. |

| Diazirine | ~330-370 nm | Carbene | Small size; efficient activation with long-wave UV light.[7] | Can be synthetically challenging to incorporate.[9] |

Experimental Protocols

Protocol 1: In Vitro RNA Structure Probing using LASER

This protocol describes the use of this compound to probe the structure of a purified RNA molecule in vitro.

Materials:

-

Purified RNA of interest

-

This compound (NAz)

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Handheld UV lamp (20 W, λmax ~310 nm)

-

Microcentrifuge tubes

-

Reagents for RNA purification (e.g., ethanol, sodium acetate)

-

Reagents for reverse transcription and primer extension analysis

Procedure:

-

RNA Preparation: Resuspend the purified RNA in the reaction buffer to a final concentration of 1-2 µM in a total volume of 9 µL.

-

NAz Addition: Prepare a 3 M stock solution of NAz in DMSO. Add 1 µL of the 3 M NAz stock to the RNA solution to achieve a final concentration of 300 mM.

-

UV Irradiation: Place the open microcentrifuge tube on ice and position a handheld 20 W UVB lamp approximately 5 cm above the sample. Irradiate for 3 minutes.

-

RNA Purification: Purify the RNA from the reaction mixture using standard ethanol precipitation to remove unreacted NAz and byproducts.

-